(1-Methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate
Description
(1-Methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate is a chemical compound with a unique structure that combines a pyridine ring with a carbonate ester
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(1-methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate |
InChI |
InChI=1S/C11H15NO4/c1-11(2,8-14-3)16-10(13)15-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3 |
InChI Key |
DMZNGJMPGOVJCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COC)OC(=O)OC1=CC=CC=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate typically involves the reaction of pyridine-2-carbonyl chloride with 1-methoxy-2-methylpropan-2-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonate ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine-2-carboxylic acid derivatives, alcohols, and various substituted pyridine compounds .
Scientific Research Applications
Chemistry
In chemistry, (1-Methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions .
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (1-Methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The carbonate ester group can undergo hydrolysis to release active intermediates that interact with these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2-carbonyl chloride: A precursor in the synthesis of (1-Methoxy-2-methylpropan-2-yl) pyridin-2-yl carbonate.
1-Methoxy-2-methylpropan-2-ol: Another precursor used in the synthesis.
Pyridine-2-carboxylic acid: A product of the oxidation of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
